6-Chloro-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation. Water is often used as a solvent, and the reaction yields 2-phenylimidazo[1,2-a]pyridine in 82% yield . Further functionalization can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Substitution reactions, particularly at the C2 and C6 positions, are significant for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, functionalization at the C2 and C6 positions can lead to derivatives with improved potency and stability .
Scientific Research Applications
6-Chloro-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various derivatives.
Industry: Utilized in the development of new materials due to its structural properties.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes and disrupt bacterial cell processes . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits significant activity against extracellular and intracellular Mycobacterium tuberculosis.
8-Iodo-7-methoxyimidazo[1,2-a]pyridine: Another derivative with unique properties.
Uniqueness
6-Chloro-8-methoxyimidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile scaffold for developing new compounds with enhanced activities.
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3 |
InChI Key |
NXOXDXWQOZVDDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=NC=C2)Cl |
Origin of Product |
United States |
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